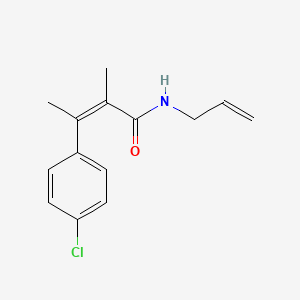

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-

描述

(Z)-3-(4-Chlorophenyl)-2-methyl-N-2-propenyl-2-butenamide is a substituted acrylamide derivative characterized by a Z-configuration around the double bond. Its structure includes a 4-chlorophenyl group at the C3 position, a methyl group at C2, and a propenylamine substituent at the amide nitrogen. While direct synthetic or application data for this compound are scarce in the provided evidence, its structural analogs (e.g., chlorophenyl-substituted enones and acrylamides) offer insights into its behavior .

属性

CAS 编号 |

60548-49-4 |

|---|---|

分子式 |

C14H16ClNO |

分子量 |

249.73 g/mol |

IUPAC 名称 |

(Z)-3-(4-chlorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide |

InChI |

InChI=1S/C14H16ClNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10- |

InChI 键 |

FNXMXVMYHCIAGR-KHPPLWFESA-N |

手性 SMILES |

C/C(=C(\C)/C(=O)NCC=C)/C1=CC=C(C=C1)Cl |

规范 SMILES |

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)Cl |

产品来源 |

United States |

准备方法

Condensation of β-Keto Amides with Aldehydes or Ketones

A common approach to prepare α,β-unsaturated amides involves the condensation of β-keto amides with aldehydes or ketones under controlled conditions to form the enone system with desired stereochemistry.

- β-Keto amides serve as versatile intermediates due to their dual electrophilic and nucleophilic sites.

- The condensation typically proceeds via an aldol-type or Knoevenagel-type reaction, often catalyzed by bases or acids.

- Control of reaction temperature, solvent, and catalysts is critical to favor the (Z)-isomer formation.

N-Allylation of Amides

Specific Preparation Routes for 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)-

While direct literature specifically detailing the synthesis of this exact compound is limited, insights can be drawn from related β-keto amide chemistry and α,β-unsaturated amide synthesis, including the following:

Synthesis from 4-Chlorocinnamic Acid Derivatives

- Starting from 4-chlorocinnamic acid or its derivatives, the acid can be converted to the corresponding acid chloride.

- Reaction with allylamine yields the N-allyl amide intermediate.

- Subsequent methylation at the α-position (carbon adjacent to the carbonyl) can be achieved using appropriate methylating agents or via enolate chemistry.

- The double bond geometry is controlled during the formation of the α,β-unsaturation, often via elimination or condensation reactions.

β-Keto Amide Route

- Preparation of a β-keto amide intermediate bearing the 4-chlorophenyl group.

- Condensation with formaldehyde or other aldehydes to introduce the α,β-unsaturation.

- N-alkylation with allyl bromide or chloride under mild basic conditions to introduce the N-2-propenyl group.

- The stereochemistry (Z)-configuration is favored by reaction conditions and steric effects.

Dimerization and Cyclization Considerations

Studies on β-keto amides and related compounds have shown that under certain conditions, dimerization or cyclization can occur, leading to heterocyclic derivatives. Control of reaction parameters such as temperature, solvent, and catalysts is essential to suppress side reactions and obtain the target compound in high purity.

Experimental Conditions and Optimization

Based on analogous β-keto amide syntheses and amide alkylation procedures, the following parameters are critical:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, or DMF | Solvent choice affects solubility and selectivity |

| Temperature | 0°C to room temperature | Lower temperatures favor stereoselectivity |

| Base for N-alkylation | Potassium carbonate or sodium hydride | Mild bases preferred to avoid side reactions |

| Catalyst (if any) | Acid or base catalysts for condensation | E.g., piperidine, triethylamine |

| Reaction time | Several hours to overnight | Monitored by TLC or NMR |

| Purification | Column chromatography or recrystallization | To isolate (Z)-isomer and remove impurities |

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Acid chloride formation | Conversion of 4-chlorocinnamic acid to acid chloride | Thionyl chloride or oxalyl chloride | Activated intermediate for amide formation |

| Amide formation | Reaction with allylamine | Allylamine, base (e.g., triethylamine) | N-allyl amide intermediate |

| α-Methylation | Introduction of methyl group at α-carbon | Methyl iodide or methyl triflate, base | α-Methylated amide |

| α,β-Unsaturation formation | Condensation or elimination to form double bond | Base or acid catalysis, controlled temperature | (Z)-configured α,β-unsaturated amide |

| Purification | Chromatography or recrystallization | Silica gel, solvents | Isolation of pure (Z)-isomer |

Research Insights and Considerations

- β-Keto amides exhibit significant reactivity due to the presence of electrophilic and nucleophilic sites, enabling versatile synthetic transformations.

- The amide nitrogen can be selectively alkylated without affecting the keto group under controlled conditions.

- Stereochemical control is crucial; the (Z)-isomer is generally favored thermodynamically and can be accessed by optimizing reaction conditions.

- Computational studies (DFT) suggest that electrophilicity of carbonyl groups in β-keto amides is higher than in β-keto esters, influencing reactivity patterns.

- Side reactions such as dimerization or cyclization are possible and must be minimized by careful reaction design.

化学反应分析

Types of Reactions

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

科学研究应用

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Systems

The 4-chlorophenyl group is a common feature in several bioactive and materials-oriented compounds. For example:

- (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1): This enone derivative shares the 4-chlorophenyl motif but differs in the conjugated system (ketone vs. acrylamide) and stereochemistry (E vs. Z). The ketone group in C1 enhances electrophilicity, facilitating nucleophilic additions, while the acrylamide group in the target compound may promote hydrogen bonding or polymer formation .

- (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) : The hydroxyl group in 4CPHPP enables intramolecular hydrogen bonding, stabilizing its planar conformation. In contrast, the propenylamide group in the target compound could participate in intermolecular hydrogen bonds, affecting crystal packing or solubility .

Table 1: Substituent Comparison

Spectroscopic and Computational Insights

- NMR Spectroscopy: highlights H-NMR data for chlorophenyl enones, where the β-proton of the α,β-unsaturated ketone resonates at δ 7.5–8.0 ppm. For the target acrylamide, the amide proton and α,β-unsaturated system would likely show distinct shifts (e.g., δ 6.5–7.5 ppm for the double bond protons and δ 8.0–10.0 ppm for the amide NH) .

- DFT Studies: The compound 4CPHPP () was analyzed using B3LYP/6-311G(d,p) methods, revealing planar geometry and charge delocalization across the enone system. Similar computational modeling of the target compound could predict its electron density distribution, particularly the electron-withdrawing effects of the 4-chlorophenyl and amide groups .

Stereochemical and Functional Group Impact

This contrasts with , where a Z-configured nitrile derivative exhibited restricted rotation, stabilizing a non-planar conformation. Such stereochemical effects could influence biological activity or material properties .

生物活性

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (Z)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations, supported by various research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C14H16ClNO

- SMILES : C/C(=C(/C)\C(=O)N)/C1=CC=C(C=C1)Cl

- InChIKey : QHPCRMAWOBQJGS-BQYQJAHWSA-N

Biological Activity Overview

The biological activity of 2-butenamide derivatives has been investigated in various studies, highlighting their potential therapeutic effects. The following sections summarize key findings related to their cytotoxicity and other biological activities.

Cytotoxicity Studies

Recent studies have demonstrated that compounds similar to 2-butenamide possess significant cytotoxic effects against various cancer cell lines. For instance:

- Colon Cancer Cells : The compound was evaluated against HCT116 and HT29 colon cancer cells, showing potent cytotoxicity. The IC50 values for these cell lines were significantly lower than those for non-malignant cells, indicating selective toxicity towards cancerous cells .

- Oral Squamous Cell Carcinomas : The compound exhibited cytotoxic effects against several oral squamous cell carcinoma lines, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HCT116 | 12.5 | Potent cytotoxicity |

| HT29 | 15.3 | Selective against cancer |

| Non-malignant | >30 | Low toxicity |

The mechanism by which 2-butenamide exerts its effects is not fully elucidated but may involve the induction of apoptosis in cancer cells. Studies suggest that the compound could disrupt cellular signaling pathways critical for cancer cell survival .

Synthesis of 2-Butenamide Derivatives

The synthesis of 2-butenamide derivatives typically involves the reaction of appropriate amines with acylating agents. A notable method includes:

- Starting Materials : Use of 4-chlorobenzoyl chloride and appropriate amines.

- Reaction Conditions : Conducted in a solvent like THF at room temperature.

- Yield : The synthesis yields good to excellent quantities of the desired product, with purification via recrystallization.

Case Studies

Several case studies have explored the therapeutic potentials of similar compounds:

- Study on Analgesic Activity : A related compound demonstrated significant analgesic activity in animal models, suggesting that structural modifications in the butenamide series can enhance pharmacological effects .

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating a broad spectrum of biological activity beyond anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。